Allyl 3-amino-5-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153775-48-5 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
prop-2-enyl 3-amino-5-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2 |
InChI Key |
DJDYVFDDXZNOGF-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)F)N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)F)N |
Synonyms |
Benzoic acid, 3-amino-5-fluoro-, 2-propenyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Allyl 3 Amino 5 Fluorobenzoate and Its Derivatives
Retrosynthetic Analysis of Allyl 3-amino-5-fluorobenzoate
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. rnlkwc.ac.instudysmarter.co.uk This process utilizes "disconnections," which are the reverse of known chemical reactions, and "functional group interconversions" (FGI), which involve converting one functional group into another to facilitate a disconnection. rnlkwc.ac.inlkouniv.ac.in
For this compound, the analysis begins by identifying the key functional groups: an ester, an aromatic amine, and a fluoro substituent on a benzene (B151609) ring.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection / FGI | Precursor Molecules (Synthons) | Synthetic Equivalents (Reagents) |
|---|---|---|---|
| This compound | C-O Ester Disconnection | 3-amino-5-fluorobenzoyl cation + Allyl oxide anion | 3-amino-5-fluorobenzoic acid + Allyl alcohol |
| 3-amino-5-fluorobenzoic acid | FGI (Amine from Nitro) | 3-nitro-5-fluorobenzoic acid | 3-nitro-5-fluorobenzoic acid |
The most logical primary disconnection for this compound is at the ester linkage. Esters are typically formed from a carboxylic acid and an alcohol. lkouniv.ac.ine-bookshelf.de Therefore, a C-O disconnection across the ester bond is proposed. This disconnection breaks the molecule into two key synthetic precursors:
3-amino-5-fluorobenzoic acid
Allyl alcohol
This strategy is highly effective because the forward reaction, the esterification of a carboxylic acid with an alcohol, is a well-established and reliable transformation in organic chemistry.
The synthesis of the key precursor, 3-amino-5-fluorobenzoic acid, requires careful planning for the introduction of the amino and fluoro groups onto the benzene ring. chemscene.com Direct disconnection of the amino or carboxyl group from the aromatic ring is generally not feasible as it does not correspond to a reliable synthetic reaction. rnlkwc.ac.in Instead, Functional Group Interconversion (FGI) is employed.
A common and effective strategy for introducing an aromatic amino group is through the reduction of a nitro group. lkouniv.ac.inresearchgate.net The nitro group can be introduced onto the aromatic ring via electrophilic nitration. The fluoro group, being a halogen, can be incorporated starting from a fluorinated precursor or through specialized fluorination reactions. mdpi.com
A plausible synthetic sequence for the benzoate (B1203000) scaffold could involve:
Nitration: Introduction of a nitro group onto a fluorinated aromatic precursor.
Functionalization: Introduction of a group that can be converted into a carboxylic acid, such as a methyl or cyano group.
Oxidation/Hydrolysis: Conversion of the precursor group to the carboxylic acid.
Reduction: Conversion of the nitro group to the target amino group. mdpi.comnih.gov
The order of these steps is crucial to ensure correct regioselectivity and avoid unwanted side reactions, a concept known as chemoselectivity. e-bookshelf.de
Development of Novel Synthetic Pathways to this compound
Based on the retrosynthetic analysis, several forward synthetic pathways can be devised to produce this compound. These routes can be categorized into direct esterification, transesterification, and multi-step total synthesis approaches.
Direct esterification involves the reaction of 3-amino-5-fluorobenzoic acid with allyl alcohol. chemicalbook.com This transformation can be achieved through several methods:
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Thionyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). chemicalbook.com The resulting 3-amino-5-fluorobenzoyl chloride is then reacted with allyl alcohol, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with allyl alcohol under mild conditions.
Table 2: Comparison of Direct Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | 3-amino-5-fluorobenzoic acid, Allyl alcohol, H₂SO₄ (cat.) | Reflux, removal of water | Inexpensive reagents, simple procedure | Reversible, requires harsh conditions, potential for side reactions |
| Acyl Chloride Formation | 3-amino-5-fluorobenzoic acid, SOCl₂, Allyl alcohol, Pyridine | 0°C to room temperature | High yield, irreversible | Requires handling of corrosive SOCl₂ and production of HCl |
Transesterification is an alternative method where an existing ester is converted into a different ester by reaction with an alcohol. google.com In this case, a simple alkyl ester of 3-amino-5-fluorobenzoic acid (e.g., the methyl or ethyl ester) could be reacted with allyl alcohol.
The reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., sodium allyloxide). To ensure a high yield of the desired product, a large excess of allyl alcohol is used to shift the equilibrium position. The lower-boiling alcohol byproduct (methanol or ethanol) is often removed by distillation. This method can be advantageous if the starting alkyl ester is more readily available or easier to prepare and purify than the free carboxylic acid.
A complete synthesis of this compound can be designed as a multi-step sequence starting from simpler, commercially available aromatic compounds. One potential route could start from 1-fluoro-3,5-dinitrobenzene.
Selective Reduction: One of the two nitro groups is selectively reduced to an amine, yielding 5-fluoro-3-nitroaniline. This selective reduction can often be achieved using reagents like sodium hydrosulfide.
Sandmeyer Reaction: The newly formed amino group is converted into a diazonium salt, which is then reacted with a cyanide source (e.g., CuCN) to introduce a nitrile group, forming 3-fluoro-5-nitrobenzonitrile.
Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to the carboxylic acid, yielding 3-fluoro-5-nitrobenzoic acid.
Reduction: The remaining nitro group is reduced to an amine using a reducing agent such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C), providing 3-amino-5-fluorobenzoic acid. lkouniv.ac.ingoogle.com
Esterification: Finally, the resulting acid is esterified with allyl alcohol using one of the methods described previously to yield the target molecule, this compound. researchgate.net
This multi-step approach allows for the systematic construction of the molecule, with each step chosen to install the required functional groups with the correct regiochemistry. researchgate.netgoogle.com
Optimization of Reaction Conditions for this compound Synthesis
The synthesis of this compound, typically achieved through the esterification of 3-amino-5-fluorobenzoic acid with allyl alcohol, is highly dependent on the optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, temperature, and stoichiometry play a critical role in maximizing yield, purity, and reaction efficiency while minimizing by-product formation.
Catalyst Screening and Selection in Esterification and Related Transformations
The selection of an appropriate catalyst is fundamental to achieving an efficient synthesis of this compound. The esterification process is often slow and requires a catalyst to proceed at a reasonable rate. A variety of catalysts, ranging from traditional mineral acids to modern heterogeneous and biocatalytic systems, can be employed.
Homogeneous Acid Catalysts: Conventional Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective for esterification. They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. While effective, these catalysts pose challenges related to corrosion, difficult separation from the reaction mixture, and the generation of acidic waste.
Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. Materials like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offer significant advantages. These catalysts are easily separated from the reaction mixture by simple filtration, are often reusable, and are less corrosive, which aligns with greener
Purification and Isolation Techniques for Synthetic Intermediates and this compound
The successful synthesis of this compound relies on the effective purification and isolation of both the final product and its preceding synthetic intermediates. The choice of purification technique is dictated by the chemical and physical properties of the compound , including its polarity, solubility, and thermal stability, as well as the nature of the impurities present. Common methodologies employed include liquid-liquid extraction, crystallization, and various forms of chromatography.
A plausible synthetic route to this compound involves the esterification of 3-amino-5-fluorobenzoic acid with allyl alcohol. Alternatively, a nitro-analogue, Allyl 3-nitro-5-fluorobenzoate, can be synthesized and subsequently reduced to the target amine. The purification strategies for these key intermediates and the final product are detailed below.
Purification of Synthetic Intermediates
3-Amino-5-fluorobenzoic Acid (Starting Material)
The purity of the starting material is crucial for the success of subsequent reactions. Commercial 3-amino-5-fluorobenzoic acid can be purified by recrystallization. The choice of solvent is critical; solvents that have strong interactions with the carboxylic acid group, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can influence which polymorphic form of the crystal nucleates. rsc.org For aminobenzoic acids, anti-solvent crystallization is a common technique where the compound is dissolved in a good solvent (like DMSO or DMF) and a miscible anti-solvent (like water) is added to induce precipitation of the purified compound. rsc.orgrsc.org The final product is typically collected by filtration and dried under vacuum. orgsyn.org
Allyl 3-nitro-5-fluorobenzoate (Intermediate)
This intermediate is commonly prepared via the esterification of 3-nitro-5-fluorobenzoyl chloride with allyl alcohol. google.com After the reaction, a standard workup procedure is employed for isolation and purification. This typically involves:
Quenching and Extraction: The reaction mixture is quenched, often with water or a mild base, and then transferred to a separatory funnel. The product is extracted into an organic solvent such as dichloromethane (B109758) or diethyl ether. stackexchange.comyoutube.com
Washing: The organic layer is washed sequentially with a dilute acid (to remove any basic impurities), a dilute base like sodium bicarbonate solution (to remove unreacted acidic starting materials), and brine (to remove residual water).
Drying and Concentration: The extracted organic phase is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. rsc.org
Further purification, if necessary, can be achieved by column chromatography on silica (B1680970) gel. google.com The crude product is dissolved in a minimal amount of solvent and loaded onto the column, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used to separate the product from impurities. rsc.org
Purification of this compound
Following the synthesis of the final product, either by esterification of the amino acid or reduction of the nitro ester, a multi-step purification process is generally required.
Post-Reaction Workup and Extraction
If the synthesis involves the reduction of a nitro group using metals like tin or zinc in acidic media, the initial workup involves filtering off the metal salts. youtube.com The reaction mixture is then made alkaline to liberate the free aniline (B41778) product. google.com The target compound, this compound, is then extracted from the aqueous mixture using an organic solvent. google.com The combined organic extracts are washed and dried as described for the nitro intermediate.
For syntheses involving Fischer esterification, where an acid catalyst is used, the workup involves cooling the reaction mixture and pouring it into water. researchgate.net A base, such as 10% sodium carbonate solution, is added to neutralize the acid catalyst and the basic amino group, which precipitates the water-insoluble ester. researchgate.net
Crystallization
Crystallization is a highly effective method for purifying the final solid product. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For aminobenzoate esters, common solvents for recrystallization include water, petroleum ether, or mixed solvent systems like hexane/acetone or hexane/ethyl acetate. google.comrochester.edu
| Solvent/System | Properties and Applications |
|---|---|
| Ethanol (B145695) (EtOH) | A general-purpose polar solvent effective for compounds with minor impurities. rochester.edu |
| n-Hexane / Ethyl Acetate (EA) | A common mixed-solvent system. The compound is dissolved in a minimum of hot EA, and n-hexane is added until turbidity appears. Upon cooling, crystals form. rochester.edu |
| n-Hexane / Acetone | A versatile system that works well for many organic compounds. Slow evaporation can aid crystal growth. rochester.edu |
| Water | Suitable for more polar compounds. Can be heated to high temperatures to increase solubility. rochester.edu |
| Petroleum Ether | A non-polar solvent, suitable for compounds with low polarity. google.com |
Chromatographic Techniques
When crystallization does not yield a product of sufficient purity, chromatographic methods are employed.
Column Chromatography: As with the intermediates, flash column chromatography over silica gel is a standard procedure for purifying this compound. The polarity of the eluent is carefully chosen to achieve optimal separation between the product and any remaining impurities or side-products. google.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. Given the fluorinated nature of the compound, specialized stationary phases can offer enhanced selectivity. Fluorinated HPLC phases, such as those with bonded fluoroalkylsilane, can exhibit unique retention behaviors for fluorinated aromatic molecules compared to traditional C8 or C18 columns. nih.govchromatographyonline.com The choice of mobile phase, often a mixture of water with methanol (B129727) or acetonitrile, and its composition can be optimized to improve separation. nih.gov For fluorinated analytes, using a fluorinated eluent like trifluoroethanol can sometimes improve separation on a standard C8 column. nih.gov
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Stationary Phase (Column) | Fluorinated phase (e.g., Fluofix) or standard C8/C18 | Fluorinated phases can offer unique selectivity for fluorinated analytes. chromatographyonline.com Standard phases can also be effective, especially with optimized mobile phases. nih.gov |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | The organic modifier concentration affects retention. For fluorinated columns, selectivity can vary significantly with methanol concentration. nih.gov |
| Eluent Additive | 0.1% Trifluoroacetic Acid (TFA) | Often added to improve peak shape for basic compounds like anilines by ensuring they are protonated. nih.gov |
| Temperature | 25°C - 45°C | Higher temperatures can sometimes improve separation efficiency and reduce analysis time. nih.gov |
| Detection | UV-Vis (e.g., at 210 nm or 254 nm) | Aromatic compounds typically have strong UV absorbance. nih.gov |
The isolation of intermediates and the final product may also involve techniques such as steam distillation, particularly for removing volatile aniline products from non-volatile residues, though this is less common for ester compounds. youtube.com Ultimately, a combination of these techniques, beginning with an extractive workup followed by crystallization and potentially chromatography, is typically required to obtain this compound in high purity.
Advanced Spectroscopic and Structural Elucidation of Allyl 3 Amino 5 Fluorobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Allyl 3-amino-5-fluorobenzoate
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound, offering unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic and allyl moieties. The protons of the benzene (B151609) ring appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing fluorine and ester groups. The allyl group gives rise to a set of signals corresponding to the vinyl and methylene (B1212753) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).
Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ester group characteristically appears at a downfield chemical shift. The aromatic carbons show distinct resonances, with their positions dictated by the attached functional groups. The carbon atoms of the allyl group are also readily identified in the aliphatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Allyl Benzoate (B1203000) Derivatives
This table presents typical chemical shift ranges for the core structural components related to this compound. Actual values for the specific compound may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 135 |
| Allyl -CH= | 5.8 - 6.1 | 130 - 135 |
| Allyl =CH₂ | 5.2 - 5.5 | 117 - 120 |
| Allyl -CH₂- | 4.6 - 4.9 | 65 - 70 |
| C=O (Ester) | - | 164 - 168 |
| C-NH₂ | - | 145 - 150 |
| C-F | - | 158 - 165 (d, JC-F) |
To unequivocally assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the methylene and vinyl protons of the allyl group would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity across quaternary carbons and the ester linkage, for example, by showing a correlation between the allyl methylene protons and the carbonyl carbon.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. researchgate.net The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which makes it very sensitive to the local electronic environment. researchgate.netchemrxiv.org The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides direct evidence of its position on the aromatic ring and the electronic effects of the neighboring amino and ester functionalities. researchgate.net Coupling between the fluorine and adjacent protons (³JH-F) and carbons (nJC-F) can also be observed, providing further structural confirmation.
Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis of this compound
Advanced mass spectrometry techniques are indispensable for determining the exact molecular weight and for probing the fragmentation patterns of this compound, which in turn provides structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of this compound as C₁₀H₁₀FNO₂. The exact mass is calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by analyzing its fragmentation products. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. Common fragmentation pathways for this molecule would likely include the loss of the allyl group, decarboxylation (loss of CO₂), and cleavages within the aromatic ring. The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the different structural units within this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
A comprehensive vibrational analysis using IR and Raman spectroscopy would be essential to characterize the molecular structure of this compound. This analysis would provide insights into the functional groups present and their chemical environment.
Characteristic Functional Group Vibrations and Molecular Fingerprints
Analysis of the IR and Raman spectra would reveal characteristic vibrational frequencies for the functional groups within the molecule. For instance, the N-H stretching vibrations of the primary amine group would be expected in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching of the ester group would typically appear as a strong band around 1700-1730 cm⁻¹. Vibrations associated with the allyl group, such as C=C stretching and =C-H bending, would also be identified. The C-F stretching vibration would provide a key marker, typically found in the 1000-1400 cm⁻¹ region. The aromatic ring would exhibit characteristic C-H and C=C stretching and bending modes. The combination of these bands would create a unique "molecular fingerprint" for this compound, allowing for its identification.
A data table, if available, would list the experimentally observed and theoretically calculated vibrational frequencies and their assignments to specific vibrational modes.
Hydrogen Bonding Interactions and Conformational Effects
The positions and shapes of the N-H and C=O stretching bands in the IR and Raman spectra would be highly sensitive to intermolecular hydrogen bonding. In the solid state or in concentrated solutions, N-H···O=C hydrogen bonds would likely form, leading to a shift of these bands to lower frequencies compared to the gas phase or dilute solutions. The presence of the fluorine atom could also influence hydrogen bonding patterns, potentially participating in weaker C-H···F interactions. nih.govnih.govrsc.orgresearchgate.net Spectroscopic studies at varying concentrations or temperatures could help elucidate the nature and strength of these interactions and provide information on the conformational preferences of the molecule in different environments.
X-ray Crystallography of this compound Single Crystals
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. pan.plrsc.orgresearchgate.net A successful crystallographic analysis of this compound would provide precise information on its molecular geometry, crystal packing, and intermolecular interactions.
Determination of Solid-State Molecular Conformation and Bond Parameters
This technique would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This would allow for a detailed description of the planarity of the benzene ring, the orientation of the amino and ester substituents relative to the ring, and the conformation of the flexible allyl group.
A data table would typically be generated to summarize key crystallographic data and refinement parameters, as well as tables of atomic coordinates, bond lengths, and bond angles.
Crystal Packing and Intermolecular Interactions (e.g., N-H...O, C-H...F, π-π stacking)
The crystallographic data would reveal how the molecules are arranged in the crystal lattice. nih.govnih.govresearchgate.net This analysis would focus on identifying and quantifying the intermolecular forces that stabilize the crystal structure. The primary interaction would likely be N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or networks. The potential for weaker C-H···F interactions involving the fluorine substituent and C-H···π interactions would also be investigated. nih.govnih.gov Furthermore, the analysis would examine the possibility of π-π stacking between the aromatic rings of adjacent molecules, detailing the offset and distance between them.
Reactivity and Reaction Mechanisms of Allyl 3 Amino 5 Fluorobenzoate
Chemical Transformations Involving the Allyl Ester Moiety
The allyl group is a versatile functional group that can participate in a wide range of reactions. wikipedia.org Its reactivity stems from the presence of the double bond and the adjacent allylic position, which can stabilize radicals, cations, and anions through resonance. wikipedia.org
The ester functionality in Allyl 3-amino-5-fluorobenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-amino-5-fluorobenzoic acid and allyl alcohol. This process can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon.
Transesterification, the conversion of one ester to another, can also occur in the presence of an alcohol and a catalyst. The kinetics of both hydrolysis and transesterification are influenced by factors such as temperature, pH, and the steric and electronic nature of the reactants.
Allyl aryl ethers are known to undergo a thermal nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement, which results in the formation of an ortho-allyl phenol. libretexts.orgyoutube.comlibretexts.org This concerted pericyclic reaction proceeds through a cyclic, six-membered transition state. libretexts.orgjove.com While this compound is an ester and not an ether, analogous rearrangements of allyl esters, known as the Carroll rearrangement (for β-keto allyl esters), can occur. uh.edu The Claisen rearrangement of an allyl vinyl ether is an oxy-variant of the Cope rearrangement. jove.com
In a typical Claisen rearrangement of an allyl aryl ether, heating the compound leads to the formation of a non-aromatic intermediate which then tautomerizes to the more stable aromatic phenol. youtube.com The reaction is highly stereoselective. jove.com
Interactive Table: Comparison of Sigmatropic Rearrangements
| Rearrangement | Substrate | Product | Key Features |
| Claisen | Allyl vinyl ether / Allyl aryl ether | γ,δ-Unsaturated carbonyl / o-Allylphenol | nih.govnih.gov-sigmatropic, concerted, cyclic transition state |
| Cope | 1,5-Diene | Isomeric 1,5-diene | nih.govnih.gov-sigmatropic, often reversible |
| nih.govpharmaguideline.com-Wittig | Allyl ether with a carbanion | Homoallylic alcohol | nih.govpharmaguideline.com-sigmatropic, involves an ylide intermediate |
The allyl double bond can participate in olefin metathesis reactions, which are powerful carbon-carbon bond-forming methods catalyzed by transition metal complexes, most notably those containing ruthenium. harvard.edu
Cross-Metathesis (CM): This reaction occurs between two different olefins. For this compound, cross-metathesis with a partner olefin, such as an acrylate, could be used to synthesize new unsaturated esters. acs.orgresearchgate.netrsc.org The choice of catalyst is crucial to control the reaction's selectivity and prevent unwanted side reactions like homodimerization. acs.org
Ring-Closing Metathesis (RCM): If a second double bond is present within the same molecule at an appropriate distance, an intramolecular RCM reaction can lead to the formation of a cyclic compound. nih.govorganic-chemistry.orgresearchgate.net For the monomeric this compound, this reaction would not be applicable without prior modification to introduce another olefinic group.
The electron-rich double bond of the allyl group is susceptible to attack by electrophiles.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the formation of a dihalogenated derivative. This reaction typically proceeds through a bridged halonium ion intermediate. pearson.com
Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the double bond. The boron atom of a borane reagent (e.g., BH₃) adds to the less substituted carbon of the alkene, followed by oxidation to replace the boron with a hydroxyl group. uwo.canih.govrsc.orgnih.govredalyc.org The regioselectivity is influenced by both steric and electronic effects. redalyc.org
The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radicals. wikipedia.org This leads to the formation of a resonance-stabilized allyl radical. wikipedia.org
Allylic Halogenation: Under conditions of low halogen concentration and the presence of a radical initiator (like UV light or a peroxide), substitution at the allylic position can occur instead of addition to the double bond. youtube.comrsc.orgopenochem.org Reagents such as N-bromosuccinimide (NBS) are commonly used to achieve allylic bromination. youtube.comopenochem.org
Radical Addition: Radicals can also add to the double bond of the allyl group, initiating a chain reaction. pharmaguideline.comnih.govacs.org The regioselectivity of the initial radical attack depends on the nature of the radical and the substitution pattern of the allene. nih.gov
Reactions at the Aromatic Ring System of this compound
The reactivity of the benzene (B151609) ring is significantly influenced by the attached substituents: the amino group (-NH₂), the fluorine atom (-F), and the allyl ester group (-COOCH₂CH=CH₂).
Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are unreactive towards nucleophiles. However, nucleophilic substitution can occur if the aromatic ring is sufficiently electron-deficient, typically by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgopenstax.org The fluorine atom, due to its high electronegativity, can act as a leaving group in SNAr reactions, and its reactivity is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. openstax.orgnih.govnih.govstackexchange.com In this compound, the presence of the deactivating ester group may facilitate this reaction, while the activating amino group would hinder it.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
In Electrophilic Aromatic Substitution (EAS) reactions, the outcome is determined by the directing effects of the existing substituents on the benzene ring. For this compound, the strongly activating amino group (-NH₂) and the deactivating but ortho-, para-directing fluorine (-F) and allyl benzoate (B1203000) (-CO₂Allyl) groups create a complex regiochemical landscape.
| Substituent | Effect on Reactivity | Directing Influence |
| -NH₂ (Amino) | Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -CO₂Allyl (Allyl Benzoate) | Deactivating | Meta |
This table summarizes the directing effects of the functional groups on the aromatic ring of this compound in Electrophilic Aromatic Substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation
Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. For this reaction to occur, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.
Metal-Catalyzed Cross-Coupling Reactions
The functional groups on this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organohalide or triflate with an organoboron compound. It is widely used due to its mild conditions and the commercial availability of reagents. This compound could potentially undergo Suzuki-Miyaura coupling via activation of the C-F bond, especially with electron-deficient fluoroaromatics. Alternatively, the amino group could be transformed into a better leaving group (e.g., iodide, via a Sandmeyer reaction) to facilitate the coupling.
Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides or triflates, catalyzed by palladium complexes. It has become a vital method for synthesizing aryl amines, largely replacing harsher traditional methods. While this compound already contains an amino group, the Buchwald-Hartwig reaction could be employed to couple it with an aryl halide, or potentially, to activate the C-F bond for coupling with a different amine.
C-F Bond Activation : The activation of the strong carbon-fluorine bond is a significant challenge in organic chemistry but offers a direct route to functionalizing fluorinated aromatics. Transition metal catalysts, particularly palladium, can facilitate the cross-coupling of aryl fluorides with various partners, including N-tosylhydrazones. Mechanistically, this can involve oxidative addition of the C-F bond to the metal center. For this compound, direct C-F bond activation would allow for the introduction of new substituents at the C5 position.
| Reaction | Catalyst System (Typical) | Bond Formed | Potential Application |
| Suzuki-Miyaura | Pd catalyst, phosphine ligand, base | C-C | Coupling at C5 via C-F activation or after conversion to C-I/C-Br. |
| Buchwald-Hartwig | Pd catalyst, phosphine ligand, base | C-N | Further reaction at the existing amino group or coupling at C5 via C-F activation. |
| C-F Activation | Transition metal catalyst (e.g., Pd) | C-C, C-N, etc. | Direct functionalization at the C5 position by cleaving the C-F bond. |
This table outlines major metal-catalyzed cross-coupling reactions applicable to this compound.
Reactivity of the Amino Functional Group in this compound
The primary aromatic amino group (-NH₂) is a versatile functional handle that can undergo a variety of transformations.
Acylation, Sulfonylation, and Alkylation Reactions
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with various electrophiles.
Acylation : Reaction with acyl halides or anhydrides in the presence of a base yields N-aryl amides.
Sulfonylation : Reaction with sulfonyl chlorides provides N-aryl sulfonamides.
Alkylation : Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction.
Diazotization and Subsequent Transformations
Treatment of the primary aromatic amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures produces an aryldiazonium salt. These intermediates are highly valuable in synthesis as the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide array of substituents.
Sandmeyer Reaction : This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonio group with -Cl, -Br, or -CN, respectively. It is a radical-nucleophilic aromatic substitution.
Schiemann Reaction : This reaction is used to synthesize aryl fluorides. The isolated diazonium tetrafluoroborate salt is heated, leading to its decomposition and the formation of the corresponding aryl fluoride, boron trifluoride, and nitrogen gas. This provides a method to replace the amino group with a second fluorine atom.
| Transformation | Reagents | Product Functional Group |
| Diazotization | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium salt) |
| Sandmeyer (Halogenation) | CuCl or CuBr | -Cl or -Br |
| Sandmeyer (Cyanation) | CuCN | -CN |
| Schiemann Reaction | HBF₄, then heat | -F |
This table summarizes the diazotization of the amino group and subsequent classic transformations.
Formation of Schiff Bases and Related Imines
The primary amino group of this compound can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and often catalyzed by an acid or base. The synthesis can sometimes be achieved by simply grinding the reactants together at room temperature. These imines are important intermediates in various organic syntheses.
Effects of Fluorine on the Reactivity and Selectivity of this compound
The presence of a fluorine atom on the aromatic ring of this compound introduces significant electronic effects that profoundly influence the molecule's reactivity and the selectivity of its chemical transformations. These effects are a combination of inductive and resonance phenomena, which modulate the electron density distribution across the aromatic system, and can direct the course of reactions.
Inductive and Resonance Effects on Electron Density
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the carbon-fluorine sigma bond. csbsju.edu This effect decreases the electron density of the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene. stackexchange.com
Conversely, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. This electron-donating resonance effect (+R) increases electron density, but only at the ortho and para positions relative to the fluorine atom. csbsju.edustackexchange.com In the case of this compound, the fluorine is at the 5-position. Its +R effect would therefore increase electron density at the C2, C4, and C6 positions.
The combined influence of these three substituents results in a complex pattern of activation and deactivation across the ring. The positions C2, C4, and C6 are activated by the amino group's resonance, while the entire ring is deactivated by the inductive effects of the fluorine and ester groups. The fluorine's own resonance donation further influences positions C2, C4, and C6, creating a nuanced reactivity profile that can be exploited for selective functionalization.
| Effect | Description | Influence on this compound Ring |
| Inductive Effect (-I) of Fluorine | Withdrawal of electron density through the C-F σ-bond due to high electronegativity. | Deactivates the entire aromatic ring, making it less susceptible to electrophilic attack. |
| Resonance Effect (+R) of Fluorine | Donation of lone-pair electrons into the aromatic π-system. | Increases electron density specifically at positions ortho and para to the fluorine (C2, C4, C6). |
| Combined Effect of Substituents | The interplay of the activating amino group (+R), the deactivating ester group (-R, -I), and the deactivating but ortho, para-directing fluorine (-I > +R). | Creates specific sites of varied electron density, allowing for regioselective reactions. Positions C2, C4, and C6 are the most likely sites for electrophilic attack due to the directing effects of both the amino and fluoro groups. |
Steric Hindrance and Directed Reactivity
Steric hindrance refers to the spatial arrangement of atoms that may impede a chemical reaction. The fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). rsc.org Consequently, the fluorine substituent on the benzene ring does not impose significant steric hindrance on approaching reagents. Its influence on reactivity is overwhelmingly electronic in nature.
The electronic properties of fluorine, however, play a crucial role in directing reactivity.
Electrophilic Aromatic Substitution: As discussed, the resonance effect of fluorine directs incoming electrophiles to the ortho and para positions. stackexchange.com In combination with the powerful directing effect of the amino group, this strongly favors substitution at the C2, C4, and C6 positions.
Nucleophilic Aromatic Substitution (SNAr): Fluorine's powerful -I effect is key in SNAr reactions. While fluoride is typically a poor leaving group, the C-F bond in an aromatic ring can be cleaved by a strong nucleophile if the ring is sufficiently electron-deficient. The strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and accelerating the rate-determining step. stackexchange.com This effect can make fluorinated aromatics more reactive in SNAr reactions than their chlorinated or brominated analogs. stackexchange.com
Ortho-Fluorine Effect: In the context of metal-mediated reactions, such as C-H bond activation, a phenomenon known as the "ortho-fluorine effect" has been observed. whiterose.ac.uk This effect describes an increased preference for the activation of C-H bonds that are ortho to a fluorine substituent. This directed reactivity is thought to arise from a combination of electronic and coordinating effects involving the fluorine atom and the metal center. whiterose.ac.uk
Mechanistic Investigations of Key Reactions
Understanding the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Mechanistic investigations typically employ a combination of kinetic studies, isotopic labeling experiments, and computational analysis.
Kinetic Studies and Reaction Rate Determination
Kinetic studies measure the rate at which a reaction proceeds, providing quantitative insights into the reaction mechanism, including the identification of the rate-determining step. A common reaction for a compound like this compound is the hydrolysis of the ester group.
The rate of ester hydrolysis can be conveniently monitored using UV-vis spectrophotometry. researchgate.net For example, in a base-catalyzed hydrolysis, the reaction progress can be followed by measuring the increase in absorbance corresponding to the formation of the 3-amino-5-fluorobenzoate anion. By conducting the reaction with a large excess of the hydrolyzing agent (e.g., hydroxide), pseudo-first-order kinetics can be established, simplifying the determination of the observed rate constant (k_obs).
The rate constant is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atom and the electron-donating amino group in this compound would have opposing effects on the electrophilicity of the ester's carbonyl carbon, thereby influencing the hydrolysis rate compared to an unsubstituted allyl benzoate. Studies on related aminobenzoate esters have shown that the rate constants for hydrolysis can be pH-dependent, often showing a plateau in the neutral pH range where the reaction may be catalyzed intramolecularly by the neighboring amine group.
| Parameter | Method of Determination | Information Gained |
| Observed Rate Constant (k_obs) | UV-vis spectrophotometry, monitoring product formation over time under pseudo-first-order conditions. | Provides a quantitative measure of the reaction speed under specific conditions (e.g., pH, temperature). |
| pH-Rate Profile | Measuring k_obs at various pH values. | Reveals the dependence of the reaction on proton or hydroxide concentration and can indicate changes in the reaction mechanism or the rate-determining step. |
| Activation Parameters (Ea, ΔH‡, ΔS‡) | Measuring k_obs at different temperatures (Arrhenius and Eyring plots). | Provides insight into the energy barrier of the reaction and the organization of the transition state. |
Isotope Labeling Experiments
Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In this method, an atom in a specific position within a reactant molecule is replaced with one of its heavier isotopes (e.g., ²H (D) for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N). The location of this isotopic label in the products is then determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net
For this compound, a ¹⁵N labeling experiment could elucidate the mechanism of reactions involving the amino group. For instance, in a Sandmeyer reaction, which converts the amino group into other functionalities via a diazonium salt, labeling the nitrogen of the amino group with ¹⁵N would allow chemists to track its fate. If the ¹⁵N label is found exclusively in the evolved N₂ gas and not incorporated into other products or byproducts, it would confirm that the nitrogen atom from the amino group is eliminated as expected in the mechanism. This technique provides unambiguous evidence that is often difficult to obtain through other means. researchgate.netnih.gov
| Experiment | Isotope Used | Analytical Technique | Mechanistic Question Addressed |
| Diazotization of the Amino Group | ¹⁵N | Mass Spectrometry (to analyze N₂ gas) | Confirms that the nitrogen from the original amino group is the source of the eliminated N₂ gas. researchgate.net |
| Ester Hydrolysis | ¹⁸O | Mass Spectrometry (of the resulting alcohol and carboxylate) | Determines whether the cleavage occurs at the acyl-oxygen or alkyl-oxygen bond by labeling the oxygen in the ester or in the water. |
| C-H Activation/Functionalization | ²H (Deuterium) | NMR Spectroscopy or Mass Spectrometry | Determines if a specific C-H bond is broken in the rate-determining step (Kinetic Isotope Effect) and confirms the site of functionalization. |
Transition State Analysis and Reaction Pathway Mapping
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. whiterose.ac.uk These methods allow for the mapping of a reaction's potential energy surface, which describes the energy of the system as the reactants are converted into products.
Key components of this analysis include:
Locating Stationary Points: Calculations can identify the structures and energies of reactants, products, and any intermediates.
Transition State (TS) Searching: The highest point on the lowest energy path between a reactant and a product is the transition state. Computational algorithms can locate the precise geometry of the TS, which represents the energetic bottleneck of the reaction. acs.org
Activation Energy (ΔG‡) Calculation: The energy difference between the reactants and the transition state is the Gibbs free energy of activation. This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction. acs.org
Reaction Pathway Mapping: By connecting the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This map helps to visualize the entire process, identify the rate-determining step (the one with the highest energy TS), and understand why a particular regio- or stereoisomer is formed preferentially. whiterose.ac.uk
For this compound, transition state analysis could be used to predict the most favorable site for electrophilic attack by comparing the activation energies for substitution at different positions on the ring. It could also rationalize the regioselectivity observed in more complex transformations, such as cycloaddition reactions involving the allyl group. mdpi.com
| Computational Output | Description | Significance |
| Optimized Geometries | The lowest-energy 3D structures of reactants, intermediates, transition states, and products. | Provides a visual representation of the molecular structures at key points along the reaction coordinate. |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. acs.org | Allows for the theoretical prediction of reaction rates and comparison of competing pathways. |
| Reaction Energy (ΔG_rxn) | The overall energy difference between products and reactants. | Indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |
| Imaginary Frequency | A transition state is characterized by having exactly one imaginary vibrational frequency. | Confirms that a calculated structure is a true transition state and not a minimum on the potential energy surface. |
Computational and Theoretical Studies of Allyl 3 Amino 5 Fluorobenzoate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in predicting the properties of a molecule like Allyl 3-amino-5-fluorobenzoate. These calculations, often employing Density Functional Theory (DFT), provide insights into the molecule's geometry and electronic behavior at the atomic level.
Optimized Geometries and Conformational Analysis
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. This process involves calculating the molecule's potential energy for various atomic arrangements to find the lowest energy state. Conformational analysis is also crucial for flexible parts of the molecule, such as the allyl group, to identify different stable conformations (conformers) and the energy barriers between them.
Table 1: Illustrative Data from Geometric Optimization of a Benzene (B151609) Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C-N | 1.38 Å |
| Bond Length | C=O | 1.23 Å |
| Bond Angle | C6-C1-C2 | 120.1° |
| Dihedral Angle | C2-C1-C7-O1 | 179.5° |
Note: This table provides example data for a substituted benzene ring to illustrate typical outputs of geometry optimization calculations. Actual values for this compound would require specific calculations.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. These calculations help predict how this compound might interact with other molecules.
Table 2: Example Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The values presented are hypothetical and serve to illustrate the data obtained from frontier molecular orbital analysis.
Electrostatic Potential Maps and Charge Distribution Analysis
An electrostatic potential (ESP) map visually represents the charge distribution within a molecule. These maps are valuable for predicting how a molecule will interact with other charged species. For this compound, an ESP map would show regions of negative potential (electron-rich areas), likely around the oxygen, nitrogen, and fluorine atoms, and regions of positive potential (electron-poor areas), typically around the hydrogen atoms. This information is crucial for understanding intermolecular interactions.
Spectroscopic Property Prediction using Computational Methods
Computational chemistry can also predict the spectroscopic signatures of a molecule, which is essential for its experimental identification and characterization.
NMR Chemical Shift Calculation and Correlation with Experimental Data
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted shifts can then be compared with experimental NMR data to confirm the molecule's structure. Discrepancies between calculated and experimental values can provide insights into solvent effects or specific conformational preferences.
Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 130.5 | 131.2 |
| C2 | 115.8 | 116.5 |
| C3 (C-NH₂) | 148.2 | 149.0 |
| C4 | 110.1 | 110.9 |
| C5 (C-F) | 162.3 | 163.1 |
| C6 | 118.9 | 119.7 |
| C=O | 165.4 | 166.2 |
Note: This table is for illustrative purposes. Actual data would be generated from specific computational software and experimental measurements.
Vibrational Frequency Calculations (IR, Raman)
Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching, or N-H bending. This provides a powerful tool for confirming the functional groups present in this compound.
: Reaction Pathway Modeling and Energetics
Computational modeling provides a powerful lens through which to examine the reactivity of molecules like this compound. By simulating reaction pathways, it is possible to gain a deep understanding of the energetics that govern its chemical transformations. These theoretical approaches allow for the characterization of transient species, such as transition states, and the calculation of thermodynamic properties that are often difficult to measure experimentally.
Transition State Identification and Activation Energy Calculation
The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. acs.org A key challenge in this exploration is the identification of transition states (TS), which are the maximum energy points along the minimum energy pathway connecting reactants and products. ethz.ch Various computational methods have been developed to locate these crucial saddle points. For molecules like this compound, methods such as the Synchronous Transit-Guided Quasi-Newton (QST2 and QST3) or the Nudged Elastic Band (NEB) method are commonly employed within the framework of Density Functional Theory (DFT). aps.orggithub.io These techniques start with initial guesses for the reactant and product structures and iteratively find the lowest energy path between them, identifying the highest point as the transition state. github.io
Once the transition state geometry is optimized, its energy can be calculated. The activation energy (Ea) is then determined as the difference in energy between the transition state and the reactants. aps.orglibretexts.org This value is a critical kinetic parameter, as it represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org DFT calculations have proven effective in estimating activation energies for various reactions involving aromatic compounds, including those with amino and ester functionalities. nih.govconsensus.app For instance, theoretical studies on the reactions of aromatic amino acids have successfully used DFT to calculate the kinetics of radical attacks. nih.gov The accuracy of these calculations is highly dependent on the chosen functional and basis set. consensus.app
| Method | Description | Required Input |
|---|---|---|
| QST2 (Quadratic Synchronous Transit) | Searches for a transition state by interpolating a path between reactant and product structures. github.io | Optimized geometries of reactants and products. github.io |
| QST3 (Quadratic Synchronous Transit) | Similar to QST2 but includes an initial guess for the transition state structure, which can improve convergence. github.io | Optimized geometries of reactants, products, and a guess for the TS. github.io |
| NEB (Nudged Elastic Band) | Finds the minimum energy path between initial and final states by optimizing a series of intermediate images. aps.org | A series of images (geometries) along a proposed reaction path. aps.org |
Reaction Enthalpies and Free Energies
Beyond kinetics, computational chemistry provides essential thermodynamic data about a reaction. The reaction enthalpy (ΔH) represents the change in heat content during a reaction at constant pressure and indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). dalalinstitute.com The Gibbs free energy of reaction (ΔG) is the ultimate determinant of a reaction's spontaneity under conditions of constant temperature and pressure. libretexts.orgwikipedia.org A negative ΔG indicates a spontaneous (exergonic) process, while a positive ΔG signifies a non-spontaneous (endergonic) one. libretexts.org
These thermodynamic quantities are calculated from the optimized electronic energies of the reactants and products. unizin.org Standard computational protocols typically involve frequency calculations to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy (S). The Gibbs free energy is then calculated using the fundamental equation: ΔG = ΔH - TΔS. libretexts.orgunizin.org Such calculations are routinely applied to understand the stability and reactivity of organic molecules, including aromatic esters and amines. nih.govnih.gov For example, theoretical studies on aminobenzoic acid derivatives have used these principles to assess their hydrolytic stability. researchgate.net
| Parameter | Symbol | Significance | Interpretation of Sign |
|---|---|---|---|
| Enthalpy Change | ΔH | Heat absorbed or released in a reaction at constant pressure. dalalinstitute.com | -ΔH: Exothermic (releases heat) +ΔH: Endothermic (absorbs heat) |
| Entropy Change | ΔS | Change in disorder or randomness of a system. | +ΔS: Increase in disorder -ΔS: Decrease in disorder |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction at constant temperature and pressure. wikipedia.org | -ΔG: Spontaneous (product-favored) +ΔG: Non-spontaneous (reactant-favored) ΔG=0: Equilibrium libretexts.org |
Non-Covalent Interactions in this compound
Non-covalent interactions play a crucial role in determining the conformation, crystal packing, and biological activity of molecules. In this compound, the interplay of various functional groups—the amino group, the fluorine atom, and the ester moiety—gives rise to a complex network of such interactions.
Intramolecular Hydrogen Bonding (e.g., N-H...O=C, C-H...F)
The presence of both hydrogen bond donors (N-H from the amino group, C-H) and acceptors (the carbonyl oxygen, the fluorine atom) in this compound allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's preferred conformation.
N-H...O=C: The interaction between the amino group and the carbonyl oxygen of the ester is a possibility, which could lead to a planar, six-membered ring-like structure. This type of hydrogen bonding is known to stabilize the conformation of related molecules like 3-aminobenzoic acid derivatives. rsc.org
C-H...F and N-H...F: Organically bound fluorine is generally considered a weak hydrogen bond acceptor. escholarship.orgucla.edu However, numerous studies, combining experimental and theoretical methods, have provided evidence for the existence and significance of C–H···F and N-H···F intramolecular hydrogen bonds, particularly when conformational rigidity forces the interacting atoms into close proximity. escholarship.orgucla.educonsensus.appnih.gov DFT calculations are a key tool for characterizing these weak interactions. nih.govresearchgate.net For a molecule like this compound, an N-H...F interaction between the amino proton and the adjacent fluorine atom could influence the orientation of the amino group.
Weak Intermolecular Interactions in Aggregates and Crystal Structures
In the solid state, the aggregation and crystal packing of this compound would be governed by a variety of weak intermolecular interactions. acs.org The study of these forces is essential for understanding polymorphism and material properties.
C-H...O Interactions: The carbonyl oxygen of the ester group is a potent hydrogen bond acceptor and can readily participate in C-H...O interactions with neighboring molecules, contributing significantly to crystal packing stabilization. researchgate.net
π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the cohesive energy of the crystal. The substitution pattern, including the fluorine atom and amino group, would modulate the electrostatic potential of the aromatic ring and influence the geometry of these stacking interactions.
| Interaction Type | Description | Typical Energy Range (kJ/mol) |
|---|---|---|
| N-H...O Hydrogen Bond | Interaction between an amine proton and a carbonyl oxygen. | 15 - 30 |
| C-H...O Hydrogen Bond | Weak interaction between an activated C-H bond and a carbonyl oxygen. researchgate.net | 5 - 15 |
| C-H...F Hydrogen Bond | A weak hydrogen bond involving organic fluorine. ed.ac.uk | < 10 ed.ac.uk |
| π-π Stacking | Interaction between aromatic rings. | 5 - 20 |
Solvent Effects in Theoretical Calculations
Many chemical processes occur in solution, and the surrounding solvent can have a profound impact on molecular structure, reactivity, and energetics. Therefore, accounting for solvent effects is crucial for accurate computational modeling. iaea.org Theoretical calculations on this compound can incorporate the influence of a solvent using several approaches.
The two most common methods are:
Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD), treat the solvent as a continuous medium with a defined dielectric constant. youtube.comnih.gov The solute molecule is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized continuum. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects. nih.gov
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is much more computationally demanding but can provide a more detailed and accurate picture, especially when specific interactions are expected to be important. A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, is often a practical compromise.
For this compound, the choice of solvent would influence its conformational equilibrium, the stability of charged intermediates or transition states, and the strength of intramolecular hydrogen bonds. For example, a polar, hydrogen-bonding solvent like water or ethanol (B145695) could competitively hydrogen bond with the amino and ester groups, potentially disrupting intramolecular N-H...O=C or N-H...F interactions that might be stable in the gas phase or a non-polar solvent. nih.gov DFT studies have shown that binding energies and reactivity can change significantly when moving from the gas phase to solution. nih.gov
Applications of Allyl 3 Amino 5 Fluorobenzoate in Advanced Chemical Science and Materials
Allyl 3-amino-5-fluorobenzoate as a Precursor for Specialty Organic Molecules
The strategic placement of reactive sites on the this compound molecule makes it a valuable starting material for the construction of complex and functionally rich organic compounds. The interplay between the amino group, the fluorine substituent, and the allyl ester functionality allows for a diverse range of chemical transformations, leading to the synthesis of novel fluorinated heterocycles, substituted benzoic acid derivatives, and intricate organic architectures.
Synthesis of Fluorinated Heterocycles (e.g., furans, quinazolinones)
The 3-amino-5-fluorobenzoic acid core of the molecule is a well-established precursor for the synthesis of various heterocyclic systems. The presence of the amino group ortho to a potential cyclization point facilitates the formation of fused ring systems, which are common motifs in pharmaceuticals and agrochemicals.
Fluorinated Quinazolinones: The synthesis of fluorinated quinazolinones can be envisioned starting from this compound. The general synthetic strategy involves the reaction of an anthranilic acid derivative (in this case, the aminobenzoic acid core) with a suitable reagent to form the pyrimidine (B1678525) ring of the quinazolinone. For instance, 2-amino-5-fluorobenzoic acid can be treated with 4-fluorobenzoylchloride to produce a benzoxazinone (B8607429) derivative, which upon reaction with hydrazine (B178648) hydrate, yields an aminoquinazolinone. nih.gov This aminoquinazolinone can then be further functionalized. The allyl group in this compound could either be carried through the synthesis or be strategically utilized in subsequent modification steps.
Fluorinated Furans: While direct synthesis of furans from aminobenzoic acids is less common, the functionalities present in this compound could be chemically transformed to facilitate furan (B31954) ring formation. For example, the amino group could be converted to other functional groups that can participate in cyclization reactions to form the furan ring. General methods for furan synthesis often involve the cyclization of 1,4-dicarbonyl compounds or the reaction of α-haloketones with β-ketoesters, and the challenge lies in the strategic conversion of the aminobenzoate structure to a suitable precursor for these reactions. sciencepublishinggroup.commdpi.comorganic-chemistry.org
Preparation of Substituted Benzoic Acid Derivatives
The amino and allyl ester groups of this compound provide handles for the introduction of a wide array of substituents onto the benzoic acid core. The amino group can be acylated, alkylated, or diazotized to introduce various functionalities. The allyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or acid chlorides.
The local anesthetic butacaine, for example, is a derivative of p-aminobenzoic acid with a dialkylaminoalkanol ester. wikipedia.org A similar derivatization strategy could be applied to this compound to create novel fluorinated analogs with potentially interesting biological activities.
| Derivative Type | Potential Synthesis Route from this compound |
| N-Acyl Derivatives | Reaction of the amino group with acyl chlorides or anhydrides. |
| N-Alkyl Derivatives | Reductive amination or reaction with alkyl halides. |
| Amide Derivatives | Hydrolysis of the allyl ester to the carboxylic acid, followed by reaction with amines in the presence of a coupling agent. |
| Alternative Ester Derivatives | Transesterification of the allyl ester or hydrolysis followed by esterification with a different alcohol. |
Derivatization for Complex Organic Architectures
The multiple reactive sites of this compound allow for its incorporation into more complex molecular frameworks. The allyl group, in particular, offers a versatile handle for a variety of chemical transformations. Allylic substitution reactions, for instance, can be used to introduce new functional groups at the carbon adjacent to the double bond. libretexts.orgyoutube.com Furthermore, the double bond of the allyl group can participate in addition reactions, cycloadditions, and metathesis reactions, enabling the construction of intricate carbon skeletons.
The amino group can direct ortho-lithiation, allowing for the introduction of substituents at the C2 and C6 positions of the benzene (B151609) ring. This, combined with the reactivity of the allyl group and the fluorine atom, opens up a vast chemical space for the design and synthesis of novel and complex organic molecules with potential applications in medicinal chemistry and materials science.
Utilization in Polymer Chemistry
The presence of a polymerizable allyl group makes this compound an attractive monomer for the synthesis of functionalized polymers. While allyl monomers are known to polymerize slowly and typically yield polymers of low to medium molecular weight, they can be effectively copolymerized with other monomers to introduce specific functionalities into the resulting polymer chains. researchgate.net
Monomer for Functionalized Polymers with Specific Properties
Homopolymerization or copolymerization of this compound would result in polymers with pendant 3-amino-5-fluorobenzoyl groups. The presence of the fluorine atom can impart desirable properties to the polymer, such as increased thermal stability, chemical resistance, and altered electronic properties. The amino group provides a site for post-polymerization modification, allowing for the attachment of other functional molecules, such as dyes, cross-linking agents, or biologically active compounds.
The polymerization of allyl monomers can be challenging due to degradative chain transfer. researchgate.net However, specific polymerization techniques, such as radical-mediated cyclization, have been proposed for allyl ether monomers, which could potentially be adapted for allyl esters. nih.govacs.org
Copolymers with Enhanced Thermal, Mechanical, or Optical Properties
Copolymerization of this compound with other vinyl or acrylic monomers is a promising strategy to develop new materials with tailored properties. For example, copolymerization with aniline (B41778) or its derivatives could lead to novel conducting or semiconducting polymers with modified solubility and processing characteristics due to the presence of the fluorinated benzoyl group. researchgate.netresearchgate.net
The incorporation of the rigid and polar 3-amino-5-fluorobenzoate unit into a polymer backbone can influence its thermal and mechanical properties. The fluorine atoms can increase the glass transition temperature and improve the thermal stability of the polymer. Furthermore, the presence of the aromatic ring and the polar amino group could lead to enhanced intermolecular interactions, potentially improving the mechanical strength of the material. Copolymers containing amino acid functionalities have been shown to exhibit interesting barrier and antimicrobial properties, suggesting potential applications for materials derived from this compound. nih.gov
| Copolymer System | Potential Enhanced Property |
| Copolymer with Styrene | Increased glass transition temperature, modified refractive index. |
| Copolymer with Methyl Methacrylate | Improved thermal stability, potential for post-polymerization functionalization. |
| Copolymer with Aniline | Modified conductivity and processability. |
| Copolymer with Acrylamide | Introduction of amphoteric and hydrophobic groups for associative properties in solution. mdpi.com |
Role in Catalyst Design and Ligand Synthesis
The molecular structure of this compound makes it a compelling precursor for the synthesis of specialized ligands used in catalysis. The aromatic ring provides a rigid scaffold, while the amino and ester functionalities can be modified to create coordination sites for metal centers.
Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a reaction, preferentially forming one enantiomer of a product. nih.gov While this compound is not inherently chiral, its structure provides a versatile platform for the introduction of chirality.
The primary amino group can be readily transformed into a variety of chiral moieties. For instance, it can be derivatized with chiral auxiliaries or used as a starting point for the synthesis of more complex chiral structures, such as chiral aminophenols or bisoxazolines, which are highly effective ligand classes in asymmetric catalysis. chimia.chresearchgate.net The synthesis of C₂-symmetric or non-symmetrical P,N-ligands, which have proven highly effective in many metal-catalyzed reactions, could be envisaged starting from this scaffold. nih.govresearchgate.net The fluorinated aromatic ring can also influence the electronic properties of the resulting ligand, which in turn can fine-tune the activity and selectivity of the metal catalyst. nih.gov
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation and reusability. The functional groups of this compound are well-suited for immobilizing catalytically active species onto solid supports like silica (B1680970) or other metal oxides. nih.govresearchgate.net
The amino group can be used to graft the molecule onto a surface. For example, it can react with surface silanol (B1196071) (Si-OH) groups on silica, often via an intermediate silanization step using agents like 3-aminopropyltrimethoxysilane, to form stable covalent bonds. acs.orgresearchgate.net This process of surface functionalization alters the chemical properties of the support material. nih.govnbinno.com Once anchored, the allyl group remains available for further reactions. It could be used to attach a metal complex directly or be modified to create a specific binding pocket for a catalytically active species. This approach allows for the precise design of the catalyst's local environment on the solid support. researchgate.netmdpi.com
Exploration in Optoelectronic Materials
The electronic characteristics of this compound, arising from its substituted aromatic system, suggest its potential utility in the development of optoelectronic materials. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom and ester group can lead to interesting photophysical properties.
The fluorinated aminobenzoate core of the molecule is a potential fluorophore. Aminobenzoate derivatives are known to exhibit fluorescence, and their properties can be tuned by the substituents on the aromatic ring. nih.govrsc.org The fluorine atom can significantly alter the electronic properties of the molecule, potentially leading to shifts in the absorption and emission spectra, as well as influencing the fluorescence quantum yield. nih.gov The specific substitution pattern (3-amino-5-fluoro) could result in unique intramolecular charge transfer (ICT) characteristics upon photoexcitation, which is a key mechanism in many fluorescent probes and sensors. rsc.org By incorporating this molecule into a larger system, such as a polymer or a complex organic dye, it could serve as a building block for new fluorescent materials.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The design of liquid crystal molecules often involves combining a rigid core with flexible terminal chains. beilstein-journals.orgbeilstein-journals.org this compound possesses such features:
A rigid core: The 3-amino-5-fluorobenzoate group provides a rigid, polarizable core. The presence of fluorine is a common strategy in modern liquid crystal design to tailor properties like dielectric anisotropy and melting point. researchgate.netresearchgate.netdur.ac.uk
A flexible tail: The allyl group serves as a short, flexible chain.
This combination of a rigid, fluorinated aromatic core and a flexible chain suggests that derivatives of this compound could exhibit mesophase behavior. It could potentially be used as a component in nematic liquid crystal mixtures or as a monomer to be polymerized into a side-chain liquid crystal polymer, where the rigid core units would be responsible for forming the liquid crystalline phase.
Applications in Analytical Chemistry
A thorough review of scientific databases and research publications reveals a lack of established applications for this compound within analytical chemistry. The potential of a compound in this field is typically demonstrated through studies exploring its utility in various analytical techniques, none of which are currently available for this specific ester.
Development of Spectroscopic Probes
There is no available research to indicate that this compound has been developed or utilized as a spectroscopic probe. The design of such probes often relies on specific molecular structures that exhibit changes in their spectroscopic properties (e.g., fluorescence or absorbance) in response to a target analyte or a change in their environment. While derivatives of aminobenzoic acid have been explored as fluorescent moieties in other contexts, the specific characteristics and potential of this compound for this purpose have not been reported in the scientific literature.
Table 1: Spectroscopic Data for Hypothetical Probe Development
| Parameter | Data |
| Excitation Wavelength (nm) | Not Reported |
| Emission Wavelength (nm) | Not Reported |
| Quantum Yield | Not Reported |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Not Reported |
| Target Analytes | Not Applicable |
This table is for illustrative purposes only, as no experimental data for this compound as a spectroscopic probe is currently available.
Internal Standards in Chemical Analysis
The use of this compound as an internal standard in chemical analysis is not documented in published research. An effective internal standard should be a compound that is chemically similar to the analyte but is not present in the sample being analyzed. It is added in a known concentration to samples and calibration standards to correct for variations in sample preparation and analysis. The suitability of this compound for this role in specific analytical methods, such as chromatography or mass spectrometry, has not been investigated or reported.
Table 2: Properties for Use as an Internal Standard
| Analytical Technique | Analyte Class | Reported Use of this compound |
| Gas Chromatography (GC) | Not Applicable | No |
| High-Performance Liquid Chromatography (HPLC) | Not Applicable | No |
| Mass Spectrometry (MS) | Not Applicable | No |
This table reflects the absence of documented applications in the scientific literature.
Future Research Directions and Unexplored Avenues for Allyl 3 Amino 5 Fluorobenzoate
The continued exploration of Allyl 3-amino-5-fluorobenzoate and its derivatives holds significant promise for advancements in materials science and medicinal chemistry. The unique combination of the allyl group, the fluorinated benzene (B151609) ring, and the amino benzoate (B1203000) scaffold provides a versatile platform for further investigation. The following sections outline key future research directions and unexplored avenues that could unlock the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Allyl 3-amino-5-fluorobenzoate, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis involves introducing the allyl ester group to 3-amino-5-fluorobenzoic acid. Critical parameters include reaction temperature, stoichiometry, and catalyst selection. For allyl derivatives, maintaining temperatures above 250°C prevents undesired byproducts (e.g., dichlorides in analogous allyl chloride synthesis) . Use anhydrous conditions and inert gas (N₂) to protect reactive amino groups from oxidation. Competitive esterification or hydrolysis can be mitigated using coupling agents like DCC/DMAP .
Q. How does the electronic structure of the allyl group influence the reactivity of this compound?
- Methodological Answer : The allyl system’s π molecular orbitals (HOMO and LUMO) govern nucleophilic/electrophilic behavior. The allyl cation’s terminal carbons (C-1/C-3) are reactive due to electron-deficient π2 orbitals, while the central carbon (C-2) remains inert in radical reactions . For this compound, conjugation between the allyl ester and fluorobenzoate ring may alter electron density, which can be probed via DFT calculations (e.g., B3LYP/6-31G(d)) to predict regioselectivity in reactions .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Due to potential azeotrope formation (common in allyl alcohol/water systems), fractional distillation under reduced pressure (e.g., 9.60–42.25 kPa) can enhance separation efficiency . Column chromatography with silica gel (hexane/ethyl acetate gradient) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for polar impurities. Monitor purity via ¹H NMR (amide proton integration) and LC-MS .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug discovery?
- Methodological Answer : Enantiopure allyl esters can be synthesized via stereoselective allylation of fluorobenzoic acid precursors. Use chiral ligands (e.g., BINAP) with palladium catalysts to control allylic substitution . For asymmetric induction, combine kinetic resolution (e.g., lipase-mediated transesterification) with halocyclization to form pyrazolidine/isoxazolidine scaffolds . Characterize enantiomeric excess (ee) via chiral HPLC or CD spectroscopy.
Q. What spectroscopic techniques are optimal for analyzing the fluorobenzoate moiety’s electronic environment?
- Methodological Answer : ¹⁹F NMR is critical for probing electronic effects of the fluorine substituent. Compare chemical shifts in different solvents (e.g., DMSO vs. CDCl₃) to assess hydrogen bonding or ring conjugation. IR spectroscopy (C=O stretch ~1700 cm⁻¹) and UV-Vis (λmax shifts due to amino-fluoro conjugation) provide complementary data. For solvatochromism studies, use polarity-sensitive fluorophores as benchmarks .
Q. How do computational methods aid in predicting the mutagenic potential of this compound derivatives?
- Methodological Answer : Perform QSAR modeling to correlate structural features (e.g., leaving group ability, allylic bond angles) with alkylating/mutagenic activity. Use DFT to calculate electrophilicity indices (ω) and frontier orbital energies. Compare with known carcinogens (e.g., allyl chloride’s Group 2B classification ). In vitro Ames testing with S. typhimurium strains (TA98/TA100) validates computational predictions .
Q. What experimental design principles optimize yield in large-scale synthesis of this compound?
- Methodological Answer : Apply factorial design (DoE) to optimize variables: temperature (250–510°C), reaction time, and molar ratios. Pilot-scale reactors must balance heat dissipation (to avoid pyrolysis >500°C) and mixing efficiency . Use inline FTIR or Raman spectroscopy for real-time monitoring. For energy efficiency, recover excess allyl alcohol via distillation .
Data Contradictions and Resolution
-
Contradiction : High-temperature synthesis (500°C) maximizes allyl chloride yield but risks thermal degradation vs. lower temperatures (250–300°C) preventing byproducts.
- Resolution : For this compound, use moderate temperatures (150–200°C) with microwave-assisted synthesis to accelerate kinetics while avoiding decomposition.
-
Contradiction : Allyl chloride’s odor threshold (3–6 ppm) exceeds safe exposure limits, complicating lab safety vs. fluorobenzoate derivatives’ lower volatility.
- Resolution : Prioritize fume hood use and gas detection systems despite reduced volatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
